

Chaetoglobosin F: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Chaetoglobosin F*

Cat. No.: *B1260424*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a naturally occurring cytochalasan alkaloid, a class of fungal secondary metabolites known for their wide range of biological activities.^[1] First isolated from fungi of the *Chaetomium* genus, particularly *Chaetomium globosum*, this complex macrocyclic molecule has garnered interest in the scientific community for its potential as an antineoplastic, immunomodulatory, and antifungal agent.^[1] Structurally, chaetoglobosins are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.^[1] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental methodologies related to **Chaetoglobosin F**.

Chemical Structure and Physicochemical Properties

Chaetoglobosin F is a structurally intricate molecule with multiple stereocenters. Its core is a cytochalasan skeleton, featuring a large macrocycle fused to a substituted isoindole ring system.

 Chaetoglobosin F Chemical Structure

Image 1. 2D Chemical Structure of **Chaetoglobosin F**.

The key physicochemical properties of **Chaetoglobosin F** are summarized in the table below, providing essential data for experimental design and formulation.

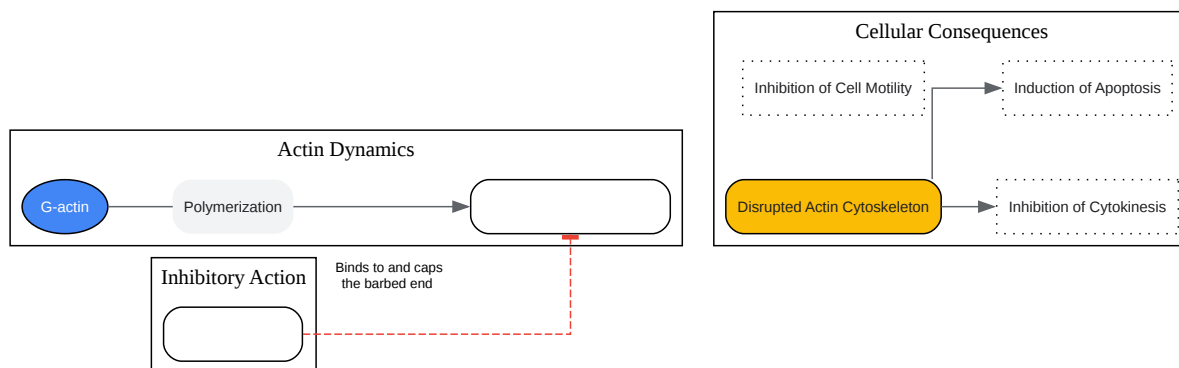
Property	Value	Reference(s)
CAS Number	55945-75-0	[PubChem]
Molecular Formula	C ₃₂ H ₃₈ N ₂ O ₅	[PubChem]
Molecular Weight	530.7 g/mol	[PubChem]
IUPAC Name	(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0 ^{1,18} .0 ^{14,16}]henicosa-7,11-diene-2,6,21-trione	[PubChem]
Class	Cytochalasan Alkaloid	[PubChem]
Natural Source	Chaetomium globosum, Chaetomium subaffine	[PubChem]

Biological Activity and Mechanism of Action

Chaetoglobosin F exhibits a range of biological activities, primarily centered around its ability to interact with the cellular cytoskeleton and modulate immune signaling pathways.

Mechanism of Action: Actin Polymerization Inhibition

Like other members of the cytochalasan family, the primary mechanism of action for **Chaetoglobosin F** is the disruption of actin filament dynamics. Chaetoglobosins bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the association and dissociation of actin monomers. This "capping" activity effectively disrupts the process of actin polymerization, which is critical for numerous cellular functions including cell motility, division (cytokinesis), and maintenance of cell shape. The interference with the actin cytoskeleton is a key contributor to its cytotoxic and anti-proliferative effects.



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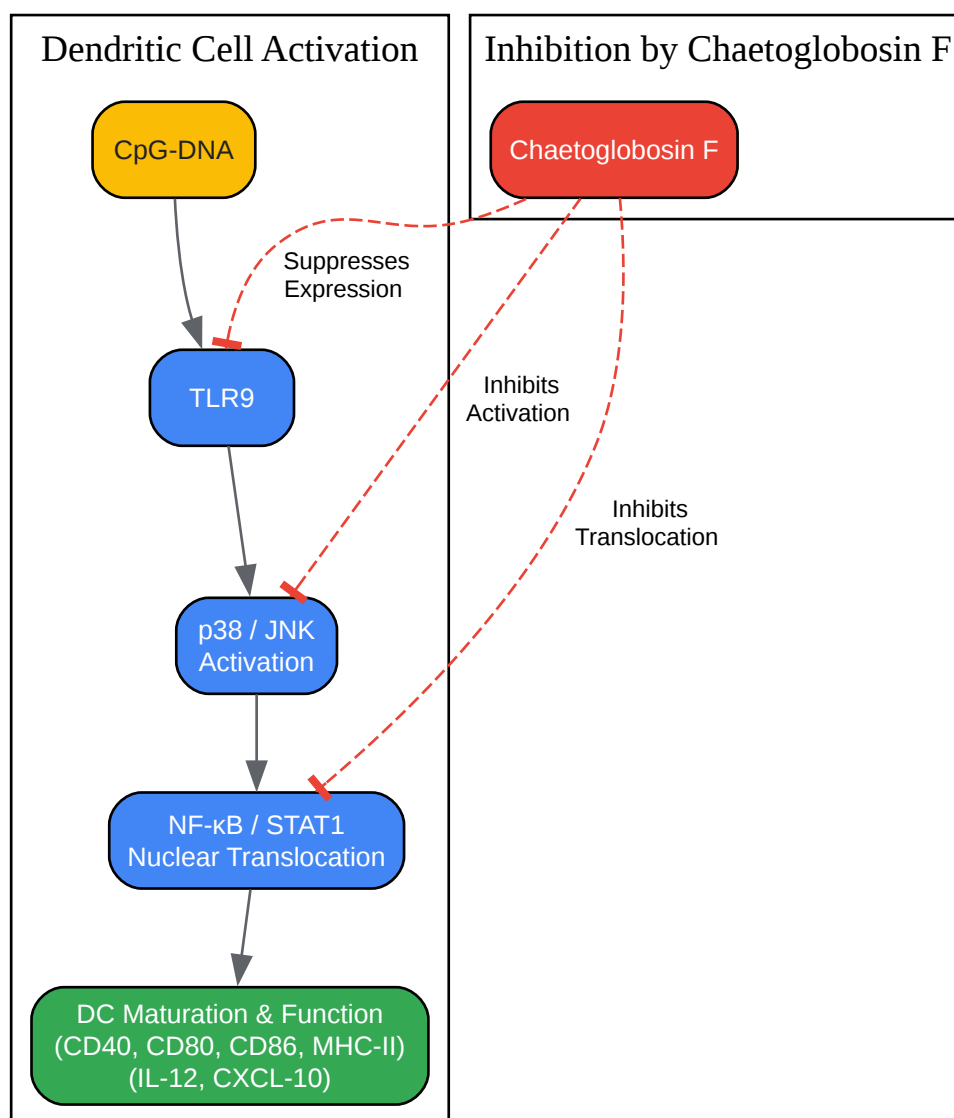
Diagram 1. Mechanism of **Chaetoglobosin F** on Actin Dynamics.

Immunomodulatory Activity via TLR9 Signaling

Chaetoglobosin F has been shown to possess significant immunomodulatory properties, specifically by inhibiting the maturation and function of bone marrow-derived dendritic cells (DCs).[2] This effect is mediated through the Toll-like receptor 9 (TLR9) signaling pathway.[2] Upon stimulation with CpG-DNA (a TLR9 agonist), **Chaetoglobosin F** treatment leads to:

- Suppression of TLR9 expression.[1]
- Inhibition of the activation of MAPKs (p38 and JNK) and the nuclear translocation of NF- κ B and STAT1.[1]
- Reduced expression of DC surface maturation markers (CD40, CD80, CD86, and MHC-II). [1]
- Decreased production of the pro-inflammatory cytokine IL-12 and chemokine CXCL-10.[1]

This cascade of inhibition ultimately impairs the ability of DCs to elicit allogeneic T-cell proliferation, suggesting a potential therapeutic role for **Chaetoglobosin F** in managing autoimmune or inflammatory diseases.[1]



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Diagram 2. Inhibition of TLR9 Signaling by **Chaetoglobosin F**.

Quantitative Biological Data

The biological effects of **Chaetoglobosin F** have been quantified in several studies, providing key metrics for its potency against various cell types.

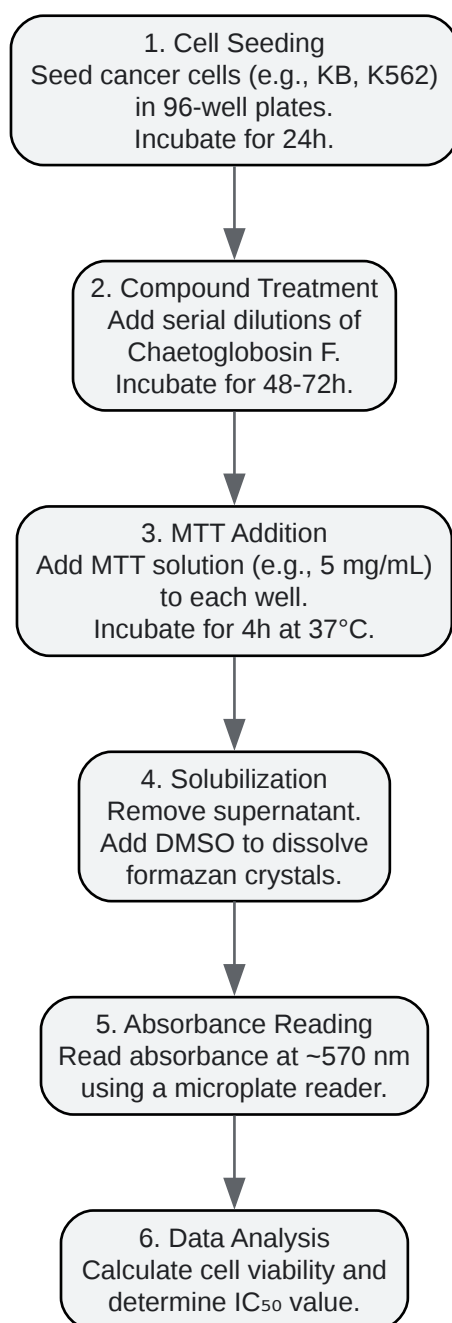
Activity Type	Target Organism / Cell Line	Assay Type	Metric	Value (µg/mL)	Reference(s)
Antifungal	Botrytis cinerea	Mycelial Growth Inhibition	EC ₅₀	8.25	[3]
Cytotoxicity	KB (Human epidermoid carcinoma)	MTT Assay	IC ₅₀	22.99	[1]
Cytotoxicity	K562 (Human leukemia)	MTT Assay	IC ₅₀	18.89	[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Provided below are representative protocols for key experiments involving **Chaetoglobosin F**.

Cytotoxicity Evaluation via MTT Assay

This protocol outlines the measurement of **Chaetoglobosin F**'s cytotoxic effects on human cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.



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Diagram 3. Workflow for a standard MTT cytotoxicity assay.

Methodology:

- Cell Culture: Human cancer cell lines (e.g., KB, K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 5×10^3 to 1×10^4 cells per well and allowed to adhere for 24 hours.
- **Compound Application:** A stock solution of **Chaetoglobosin F** in DMSO is serially diluted to various concentrations. The cells are treated with these dilutions (final DMSO concentration typically <0.1%) and incubated for a period of 48 to 72 hours.
- **MTT Reagent:** Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble purple formazan crystals.
- **Solubilization:** The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- **Analysis:** Cell viability is calculated as a percentage relative to the untreated control. The IC_{50} value, the concentration of **Chaetoglobosin F** that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Immunomodulatory Effect on Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and the subsequent assessment of **Chaetoglobosin F**'s effect on their activation.

Methodology:

- **BMDC Generation:**
 - Harvest bone marrow cells from the femurs and tibias of mice (e.g., C57BL/6).
 - Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).

- On day 3, replace half of the culture medium with fresh medium containing GM-CSF and IL-4.
- On day 6 or 7, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
- BMDC Treatment and Stimulation:
 - Plate the immature BMDCs in fresh culture plates.
 - Pre-treat the cells with various concentrations of **Chaetoglobosin F** (or vehicle control) for 1-2 hours.
 - Stimulate the cells with a TLR9 agonist, such as CpG-DNA (e.g., 1 μ M), for 24 hours.
- Analysis of Surface Markers (Flow Cytometry):
 - Harvest the treated and stimulated cells.
 - Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD11c, CD40, CD80, CD86, and MHC-II.
 - Analyze the expression levels of these markers on the CD11c⁺ gated population using a flow cytometer.
- Analysis of Cytokine Production (ELISA):
 - Collect the culture supernatants from the treated and stimulated BMDCs.
 - Quantify the concentration of cytokines and chemokines, such as IL-12 and CXCL-10, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

Chaetoglobosin F is a potent bioactive molecule with well-defined effects on fundamental cellular processes. Its ability to disrupt actin polymerization underpins its cytotoxicity against cancer cells, while its targeted inhibition of the TLR9 signaling pathway in dendritic cells

highlights its potential as an immunomodulatory agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of **Chaetoglobosin F** in oncology, immunology, and antifungal drug development. Further investigation is warranted to fully elucidate its in vivo efficacy and safety profile.

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